benzyl N-[2-(fluorosulfonyl)ethyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-(2-fluorosulfonylethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c11-17(14,15)7-6-12-10(13)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWLPVXEFSYXMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Chloroformate-Amine Coupling
A foundational approach involves reacting benzyl chloroformate with 2-(fluorosulfonyl)ethylamine. While direct synthesis of the latter amine is sparsely documented, analogous methods from EP3715342A1 suggest that fluorosulfonyl groups can be introduced via sulfuryl fluoride (SO₂F₂) or fluorosulfuryl isocyanate (FSI). For instance, hexafluoroisopropyl N-fluorosulfonyl carbamate (HFC) was synthesized by treating 1,1,1,3,3,3-hexafluoropropan-2-ol with FSI at 0°C. Adapting this, 2-hydroxyethylamine could be sulfonylated with FSI, followed by benzyl chloroformate coupling:
Proposed Pathway:
- Sulfonylation:
$$ \text{2-Hydroxyethylamine} + \text{FSI} \rightarrow \text{2-(Fluorosulfonyl)ethylamine} $$ - Carbamate Formation:
$$ \text{2-(Fluorosulfonyl)ethylamine} + \text{Benzyl chloroformate} \xrightarrow{\text{Base}} \text{this compound} $$
Reaction monitoring via $$^{19}\text{F}$$ NMR (as in) and LC-MS (as in) is critical to track intermediates.
Sequential Protection-Sulfonylation Approach
An alternative route involves first synthesizing benzyl N-(2-hydroxyethyl)carbamate, followed by fluorosulfonylation. The RSC supplement demonstrates sulfonate ester formation using phenyl sulfonyl fluorides under basic conditions (e.g., Cs₂CO₃ in THF). Applying this logic:
Step 1: Carbamate Synthesis
Benzyl chloroformate reacts with 2-aminoethanol in dichloromethane (DCM) with a tertiary amine base (e.g., DIPEA), yielding benzyl N-(2-hydroxyethyl)carbamate.
Step 2: Sulfonylation
The hydroxyl group is converted to a fluorosulfonyl moiety using sulfuryl fluoride (SO₂F₂) in the presence of a non-nucleophilic base (e.g., DABCO).
Key Reaction:
$$ \text{Benzyl N-(2-hydroxyethyl)carbamate} + \text{SO₂F₂} \xrightarrow{\text{DABCO}} \text{this compound} $$
One-Pot Isocyanate-Mediated Synthesis
Inspired by HFC synthesis, fluorosulfuryl isocyanate (FSI) could react with benzyl alcohol derivatives. For example:
Reaction Setup:
- Substrate: 2-Azidoacrylic acid (as in) or a benzyl-protected ethanolamine.
- Conditions: DCM, 0°C to room temperature, 12–24 h stirring.
Mechanism:
FSI reacts with the alcohol group, forming a carbamate linkage while introducing the fluorosulfonyl group. This method avoids isolating intermediates but requires precise stoichiometry.
Mechanistic Insights and Intermediate Characterization
Aza-Sulfene Intermediate Formation
The patent EP3715342A1 highlights the role of DABCO in deprotonating N–H bonds to generate reactive aza-sulfene intermediates (e.g., intermediate 6 in). For this compound, deprotonation of the ethylamine precursor could yield a similar intermediate, facilitating sulfonylation:
$$
\text{R-NH}2 + \text{Base} \rightarrow \text{R-N}^- + \text{Base-H}^+ \xrightarrow{\text{SO₂F}2} \text{R-N-SO}_2\text{F}
$$
Zwitterionic Carbamate Transfer
As observed in sulfamoyl urea synthesis, zwitterionic intermediates (e.g., 7 in) enable group transfer. In this context, DABCO may stabilize a carbamate-sulfonate zwitterion, promoting nucleophilic substitution with fluorosulfonyl agents.
Analytical and Optimization Data
Spectroscopic Characterization
Chromatographic Monitoring
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions vary depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis results in the formation of the corresponding amine and carbon dioxide.
Scientific Research Applications
Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorosulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of benzyl N-[2-(fluorosulfonyl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of benzyl N-[2-(fluorosulfonyl)ethyl]carbamate and related compounds:
Biological Activity
Benzyl N-[2-(fluorosulfonyl)ethyl]carbamate is a fluorosulfonyl-containing compound that has garnered attention for its potential biological activity. This article explores its synthesis, mechanism of action, and biological implications, drawing on diverse research findings and case studies.
Chemical Structure and Properties
This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 2-(fluorosulfonyl)ethyl group. The presence of the fluorosulfonyl functional group significantly enhances its reactivity, allowing it to engage in various chemical transformations. This compound's unique structure is illustrated below:
| Component | Structure | Unique Features |
|---|---|---|
| Benzyl Group | Benzyl | Aromatic stability; enhances lipophilicity |
| Carbamate Moiety | Carbamate | Potential for hydrolysis; involved in biological interactions |
| Fluorosulfonyl Group | Fluorosulfonyl | High reactivity; forms covalent bonds with nucleophiles |
The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The fluorosulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, potentially leading to the inhibition or modulation of their activity. This interaction can influence various biochemical pathways depending on the target protein involved.
Case Studies
- Antimicrobial Activity : A study exploring the activity of various fluorosulfonyl compounds found that certain derivatives demonstrated significant inhibition against a range of bacterial strains. This suggests that this compound may warrant further investigation in this area.
- Enzyme Inhibition : Research involving similar compounds has highlighted their ability to inhibit specific enzymes involved in metabolic pathways. The potential for this compound to act as an enzyme inhibitor could be explored in future studies.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl N-[2-(chlorosulfonyl)ethyl]carbamate | Chlorosulfonyl | Lacks fluorine; different reactivity profile |
| Benzyl N-[2-(methylsulfonyl)ethyl]carbamate | Methylsulfonyl | Less reactive; simpler derivatives |
| Benzyl N-[2-(trifluoromethylsulfonyl)ethyl]carbamate | Trifluoromethylsulfonyl | Enhanced stability; broader applications |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing benzyl N-[2-(fluorosulfonyl)ethyl]carbamate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves introducing the fluorosulfonyl group via sulfonation of a precursor (e.g., benzyl N-[2-(hydroxy)ethyl]carbamate) using sulfur trioxide or fluorosulfonic acid derivatives. Critical parameters include temperature control (0–5°C to minimize side reactions) and stoichiometric ratios of fluorosulfonylating agents. For example, tert-butyl carbamate intermediates (used in similar compounds) require anhydrous conditions to prevent hydrolysis . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended, with monitoring by TLC or LC-MS.
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : and NMR to confirm the fluorosulfonyl group’s presence (e.g., chemical shifts near -40 ppm ).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : If crystals are obtainable, SHELXL or SHELXS programs can resolve bond angles and confirm stereochemistry .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The fluorosulfonyl group is moisture-sensitive. Store under inert gas (argon/nitrogen) at -20°C in amber vials. Stability tests under controlled humidity (e.g., 40% RH) and thermal stress (25–40°C) via HPLC can assess degradation kinetics. Hydrolysis products (e.g., sulfonic acids) should be monitored .
Advanced Research Questions
Q. How can regioselectivity issues during fluorosulfonation of carbamate precursors be addressed?
- Methodological Answer : Competing sulfonation at alternative sites (e.g., benzyl ring vs. ethyl chain) can be mitigated by:
- Protecting Groups : Temporarily blocking reactive sites (e.g., tert-butoxycarbonyl (Boc) groups ).
- Solvent Effects : Polar aprotic solvents (e.g., DMF or DCM) enhance electrophilic attack on the ethyl chain.
- Kinetic Studies : Time-resolved NMR to track reaction progress and optimize quenching times .
Q. What analytical strategies resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or IR spectra (e.g., carbonyl stretching frequencies) may arise from polymorphism or solvent effects. Strategies include:
- Cross-Validation : Compare data with computational models (DFT calculations for predicted spectra).
- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamer interconversion) affecting peak splitting .
- Crystallographic Validation : Use SHELXD or ORTEP-III to correlate solid-state structures with solution-phase data .
Q. How can the reactivity of the fluorosulfonyl group be exploited in bioconjugation or prodrug design?
- Methodological Answer : The fluorosulfonyl moiety acts as a "click chemistry" handle for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
